2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol
CAS No.: 848754-20-1
Cat. No.: VC11906147
Molecular Formula: C12H10N2O2S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848754-20-1 |
|---|---|
| Molecular Formula | C12H10N2O2S |
| Molecular Weight | 246.29 g/mol |
| IUPAC Name | 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol |
| Standard InChI | InChI=1S/C12H10N2O2S/c15-5-6-17-12-11-10(13-7-14-12)8-3-1-2-4-9(8)16-11/h1-4,7,15H,5-6H2 |
| Standard InChI Key | UAJDCIINZLHZAE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCCO |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol is defined by the fusion of a benzofuran ring system with a pyrimidine moiety, substituted at the 4-position with a sulfanyl ethanol group. The IUPAC name, 2-(benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol, reflects this arrangement, with the sulfanyl (-S-) bridge connecting the pyrimidine ring to the ethanol moiety. Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₂S | |
| Molecular Weight | 246.29 g/mol | |
| SMILES Notation | C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCCO | |
| InChI Key | UAJDCIINZLHZAE-UHFFFAOYSA-N | |
| CAS Registry Number | 848754-20-1 |
The planar benzofuropyrimidine core contributes to aromatic stability, while the sulfanyl ethanol side chain introduces polar functionality, enhancing solubility in protic solvents. The molecular weight of 246.29 g/mol and balanced lipophilicity suggest moderate bioavailability, though experimental pharmacokinetic data remain limited.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol typically involves multi-step organic reactions, leveraging cyclization and nucleophilic substitution strategies. A plausible route, inferred from analogous benzofuropyrimidine syntheses , proceeds as follows:
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Formation of the Benzofuropyrimidine Core:
Cyclocondensation of 2-aminobenzofuran-3-carboxylate derivatives with thiourea or cyanamide under acidic conditions yields the pyrimidine ring. -
Introduction of the Sulfanyl Group:
Nucleophilic substitution at the 4-position of the pyrimidine ring using mercaptoethanol or its derivatives introduces the sulfanyl ethanol moiety. This step may employ bases such as potassium carbonate to deprotonate the thiol group, facilitating displacement reactions. -
Purification and Isolation:
Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from dichloromethane/petroleum ether mixtures isolate the final product .
Characterization Techniques
Structural elucidation relies on spectroscopic methods:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm proton environments, with aromatic protons in the benzofuran and pyrimidine rings appearing between δ 7.0–8.5 ppm, while the ethanol side chain protons resonate near δ 3.5–4.0 ppm.
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Mass Spectrometry (MS): High-resolution MS provides molecular ion peaks (e.g., m/z 246.29 for [M]⁺), corroborating the molecular formula.
Biological Activities and Research Findings
Anticancer Properties
The benzofuropyrimidine scaffold is recognized for kinase inhibition, a mechanism exploited in cancer therapeutics. Although direct evidence for this compound is lacking, analogues demonstrate IC₅₀ values below 10 µM against cancer cell lines (e.g., HepG2, MCF-7). The ethanol moiety may improve water solubility, facilitating cellular uptake and target engagement.
Comparison with Structural Analogues
The sulfanyl ethanol side chain distinguishes this compound from other benzofuropyrimidine derivatives. For instance:
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Strobilurin Analogues : Incorporate triazolo-pyrimidinone side chains, exhibiting fungicidal activity but lacking the sulfanyl group’s redox versatility.
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Kinase Inhibitors: Often feature amine or halogen substituents, optimizing kinase binding but compromising solubility compared to the ethanol-containing derivative.
The sulfanyl bridge in 2-(Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol balances electronic effects (via sulfur’s polarizability) and steric accessibility, potentially broadening its biological target spectrum.
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